molecular formula C7H11N3O B13086152 3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine

3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13086152
M. Wt: 153.18 g/mol
InChI Key: GVXBOIZUNPYQPB-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-(2-methylcyclopropyl)-5-oxopyrrolidin-3-ylbenzamide
  • 3-Methyl-N-(2-methylcyclopropyl)-5-oxopyrrolidin-3-ylindazole

Uniqueness

3-Methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-methyl-N-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C7H11N3O/c1-4-3-6(4)9-7-8-5(2)10-11-7/h4,6H,3H2,1-2H3,(H,8,9,10)

InChI Key

GVXBOIZUNPYQPB-UHFFFAOYSA-N

Canonical SMILES

CC1CC1NC2=NC(=NO2)C

Origin of Product

United States

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